3-氨基-5-(三氟甲基)吡哆啉腈

描述

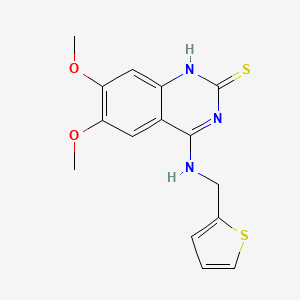

3-Amino-5-(trifluoromethyl)picolinonitrile is a pyridine heterocyclic organic compound . It is a white to yellow to gray to brown solid . This compound can be used as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of 3-Amino-5-(trifluoromethyl)picolinonitrile can be achieved from 5-Nitro-3-trifluoroMethylpyridine-2-carbonitrile .Chemical Reactions Analysis

3-Amino-5-(trifluoromethyl)picolinonitrile can be used in the synthesis of other compounds. For example, it can be used in the synthesis of 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile from thiophosgene .Physical And Chemical Properties Analysis

3-Amino-5-(trifluoromethyl)picolinonitrile has a molecular weight of 187.12 . It is a white to yellow to gray to brown solid . The compound has a density of 1.5±0.1 g/cm³, a boiling point of 362.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.8±3.0 kJ/mol and a flash point of 172.8±27.9 °C .科学研究应用

DNA Phosphoramidate Ligation

A study by Cape et al. (2012) explored the use of a phototriggered nonenzymatic DNA phosphoramidate ligation reaction, highlighting an N-methyl picolinium carbamate protecting group for selective amino protection in aqueous solution. This method demonstrates control over reaction initiation and rates in nonenzymatic DNA ligation, useful for protocellular systems and prebiotic nucleic acid synthesis (Cape et al., 2012).

Synthesis of Substituted Picolinonitriles

Fukuhara et al. (2018) developed a unique approach to synthesize 3-hydroxy-4-substituted picolinonitriles via gold(I)-catalyzed cyclization and subsequent N–O bond cleavage of isoxazolopyridines. This method provides a stepwise and one-pot synthetic route for these compounds (Fukuhara et al., 2018).

Synthesis of Trifluoromethylated Amino Compounds

Mimura et al. (2010) studied the synthesis of various trifluoromethylated amino compounds using trifluoroacetaldehyde as a starting compound. This includes preparing trifluoroethylamino derivatives through reductive amination, which has implications in the development of fluorinated pharmaceuticals and agrochemicals (Mimura et al., 2010).

Anticancer Agent Synthesis

Yan et al. (2013) reported the synthesis of polyhalo 2-aryl-4-aminoquinazolines and 3-aminoindazoles, demonstrating their potent anticancer activities against various human cell lines. The compounds show potential as novel therapeutic agents in cancer treatment (Yan et al., 2013).

Synthesis of Triazolo-pyrimidine and Triazine Derivatives

Zohdi (1997) utilized 3-Amino-5-trifluoromethyl-1,2,4-triazole for synthesizing poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine and trifluoromethyl[1,2,4]triazolo[5,1-c]triazine derivatives. This synthesis highlights its importance in the development of novel organic compounds with potential applications in pharmaceutical and material sciences (Zohdi, 1997).

Trifluoromethylation in Organic Synthesis

Zhao et al. (2018) developed a selective remote C–H trifluoromethylation protocol using CF3SO2Na under visible light irradiation, which is significant for introducing trifluoromethyl groups into organic molecules, a key functional group in many pharmaceuticals (Zhao et al., 2018).

Metallacrown Complexes in Magnetism

Stemmler et al. (1999) reported the synthesis of encapsulated-lanthanide 15-metallacrown-5 complexes, demonstrating their potential use in magnetic materials. This includes studies on their magnetic behavior and stability in solution (Stemmler et al., 1999).

安全和危害

属性

IUPAC Name |

3-amino-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)4-1-5(12)6(2-11)13-3-4/h1,3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJIIIGYZOHJGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-(trifluoromethyl)picolinonitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetonitrile](/img/structure/B2671123.png)

![(2-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2671129.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2671136.png)

![tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate](/img/structure/B2671137.png)

![N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide](/img/structure/B2671138.png)

![ethyl 1-(2-fluorophenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2671144.png)